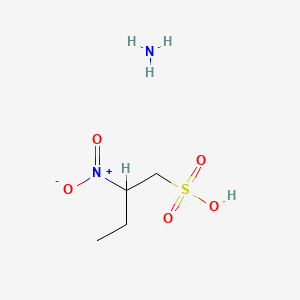
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is a quaternary ammonium compound with a complex structure It consists of a trimethylammonium group attached to a phenoxyethyl chain, which is further connected to a dihydroxypropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl bromide with 4-hydroxyphenoxyethyltrimethylammonium iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet industrial standards.
化学反応の分析
Types of Reactions
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
科学的研究の応用
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products
作用機序
The mechanism of action of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged molecules, such as cell membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects. Additionally, the phenoxy and dihydroxypropoxy groups may contribute to its overall biological activity by interacting with various enzymes and receptors .
類似化合物との比較
Similar Compounds
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
2-(4-(2,3-Dihydroxypropoxy)phenoxy)ethyl-trimethylazanium chloride: Similar structure with a chloride ion.
Uniqueness
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is unique due to its specific combination of functional groups and the presence of an iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
特性
CAS番号 |
110056-43-4 |
|---|---|
分子式 |
C14H24INO4 |
分子量 |
397.25 g/mol |
IUPAC名 |
2-[4-(2,3-dihydroxypropoxy)phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H24NO4.HI/c1-15(2,3)8-9-18-13-4-6-14(7-5-13)19-11-12(17)10-16;/h4-7,12,16-17H,8-11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
UJPWCSGKOUYGSR-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)OCC(CO)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


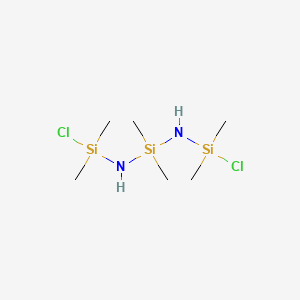
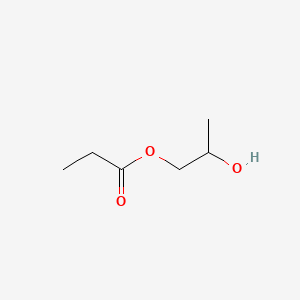
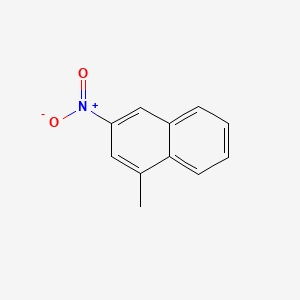

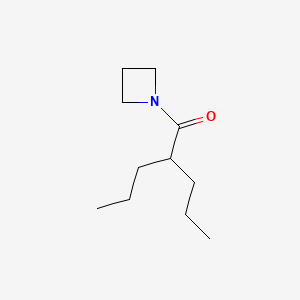

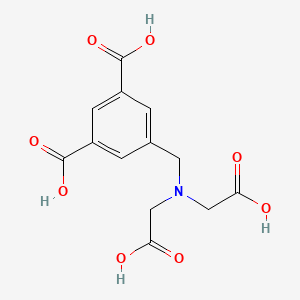


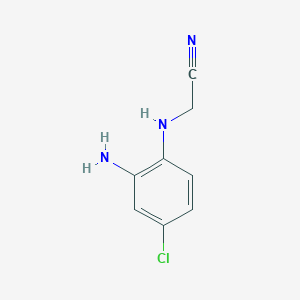
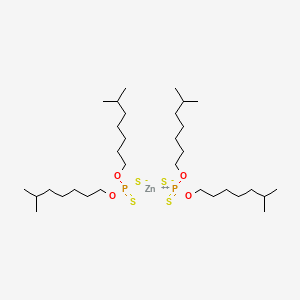
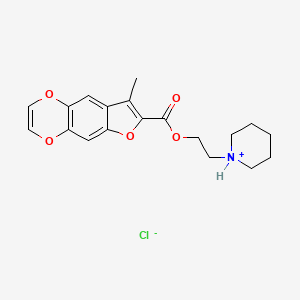
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
